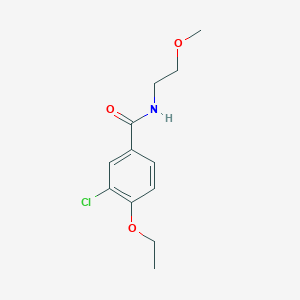
3-chloro-4-ethoxy-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-(2-methoxyethyl)benzamide, also known as CEMEB, is a chemical compound that belongs to the class of benzamides. It has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CEEMB involves the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by CEEMB leads to the activation of tumor suppressor genes and the suppression of oncogenes. This, in turn, leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CEEMB has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CEEMB is its high purity, which makes it suitable for use in lab experiments. Its inhibitory effect on HDAC activity is also well-established, making it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on CEEMB. One area of focus could be the development of more potent analogs of CEEMB that have greater inhibitory activity against HDAC. Another area of focus could be the investigation of its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, more research is needed to fully understand its mechanism of action and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of CEEMB involves the reaction of 3-chloro-4-ethoxyaniline with 2-methoxyethylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with benzoyl chloride to form CEEMB. This method has been reported to yield a high purity product.
Aplicaciones Científicas De Investigación
CEEMB has been investigated for its potential use as a therapeutic agent in the treatment of various diseases. Studies have shown that it has an inhibitory effect on the growth of cancer cells, particularly breast cancer cells. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-9(8-10(11)13)12(15)14-6-7-16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQKUKHYLZOYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{2-[(1-bromo-2-naphthyl)oxy]ethylidene}-5-chloro-2,3-dihydro-1-benzofuran-3-yl)morpholine](/img/structure/B5265980.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5265997.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5266002.png)
![5-(2-fluorophenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266010.png)
![N-(4-methylbenzyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5266012.png)
![N-(4-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266019.png)
![3-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5266031.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5266039.png)
![5-[1-(1H-benzimidazol-5-ylcarbonyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266045.png)
![1-(6-chloro-2-fluoro-3-methylbenzyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5266051.png)
![1-[2-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B5266054.png)

![ethyl {[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5266072.png)
![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5266083.png)
